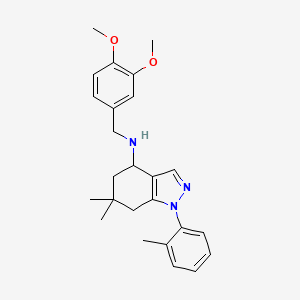![molecular formula C20H26N2O2 B6117287 N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea](/img/structure/B6117287.png)
N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea, also known as CYM-5442, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
Mécanisme D'action
The exact mechanism of action of N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea is not fully understood. However, it is believed to exert its biological effects by modulating the activity of specific proteins and enzymes. For example, this compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of pro-inflammatory cytokines. This inhibition leads to a reduction in the production of these cytokines, resulting in anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-diabetic properties, this compound has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has also been found to have cardioprotective effects by reducing myocardial injury and improving cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea is its broad range of biological activities, which make it a promising candidate for the development of new therapeutic agents. Additionally, this compound has been found to have good pharmacokinetic properties, such as high oral bioavailability and good tissue penetration. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to formulate for use in vivo.
Orientations Futures
There are several future directions for the study of N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea. One area of research is the development of new formulations that improve the solubility and bioavailability of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in other disease conditions, such as neurodegenerative disorders and cardiovascular disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea involves the reaction of 6-ethoxy-2-naphthaldehyde with cyclohexylamine, followed by the reaction of the resulting imine with urea. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The final product is obtained after purification using column chromatography or recrystallization.
Applications De Recherche Scientifique
N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been found to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Propriétés
IUPAC Name |
[cyclohexyl-(6-ethoxynaphthalen-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-2-24-18-11-10-15-12-17(9-8-16(15)13-18)19(22-20(21)23)14-6-4-3-5-7-14/h8-14,19H,2-7H2,1H3,(H3,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEIUVPFPXEVTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)C(C3CCCCC3)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-({[3-bromo-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6117218.png)
![ethyl 5-(4-fluorobenzylidene)-2-[(4-methoxybenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6117220.png)
![N-(3-chloro-4-fluorophenyl)-2-(9-methoxy-5-oxo-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-6(5H)-yl)acetamide](/img/structure/B6117222.png)
![2-{[2-(4-chloro-3-ethylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6117226.png)
![5-chloro-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6117231.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B6117232.png)
![4-(2-methoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6117247.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-methoxy-N-methylnicotinamide](/img/structure/B6117261.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6117263.png)
![1-(2-{[methyl(2-pyrazinylmethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6117266.png)
![methyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}benzoate](/img/structure/B6117280.png)
![2-methyl-N-{1-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6117285.png)

